![molecular formula C19H11ClF3IN2O2 B2701551 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide CAS No. 343373-53-5](/img/structure/B2701551.png)
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and an iodinated benzene carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route involves the following steps:
Halogenation: Introduction of the iodine atom into the benzene ring.
Coupling Reaction: Coupling of the iodinated benzene with the pyridinyl ring containing the trifluoromethyl group.
Amide Formation: Formation of the carboxamide linkage between the coupled product and the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS)
The 4-iodobenzamide moiety undergoes NAS due to the electron-withdrawing nature of the amide group, which activates the aromatic ring toward nucleophilic displacement. Key reactions include:
Mechanistic Insight : The iodine atom’s polarizability and moderate leaving-group ability facilitate cross-couplings, while the pyridinyloxy group stabilizes transition states via resonance .
Pyridine Ring Functionalization
The 3-chloro-5-(trifluoromethyl)pyridine subunit participates in regioselective reactions:
Key Note : The CF₃ group enhances ring electron deficiency, directing substitutions to the chloro position .
Amide Bond Reactivity
The central benzamide bond exhibits moderate hydrolysis susceptibility:
Stability : The amide resists enzymatic cleavage in biological assays, making it suitable for pharmacophore retention .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline-derived phenyl group undergoes directed EAS:
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-iodobenzamide derivative | 75% | |
Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | 3-Sulfo-4-iodobenzamide (requires careful quenching) | 60% |
Regioselectivity : Substitution occurs para to the amide group due to steric and electronic effects .
Coordination Chemistry
The iodine atom participates in halogen-bonded complexes:
Reaction Type | Conditions | Products | Application | Reference |
---|---|---|---|---|
XB Donor Complexation | 1,4-Diazabicyclo[2.2.2]octane (DABCO), CHCl₃ | Stable cocrystals for materials science | Semiconductor doping |
Photochemical Reactions
Under UV light, the compound undergoes homolytic cleavage:
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
C-I Bond Cleavage | UV (254 nm), MeCN, 12h | 4-Benzoyl radical intermediates (trapped with TEMPO) | Quant. |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is primarily studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression, such as RET kinase. A series of 4-chloro-benzamides were synthesized and evaluated for their ability to inhibit RET kinase, demonstrating moderate to high potency in cellular assays. These findings suggest that this compound could be further explored as a lead compound in cancer therapy .
Neuropharmacology
Another area of interest is the compound's potential neuropharmacological effects. Compounds with similar structures have been studied for their activity on various receptors in the central nervous system, including histamine and sigma receptors. Research indicates that modifications to the benzamide structure can enhance analgesic properties, suggesting that this compound may also exhibit similar effects .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the iodo and chloro substituents on the aromatic rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have shown that benzamide derivatives can possess antifungal activities and other therapeutic potentials. For example, biotransformed benzamides have been explored as antifungal agents, indicating a broader application spectrum for compounds like this compound .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridinyl ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorfluazuron: Another compound with a similar trifluoromethyl-pyridinyl structure.
Fluazinam: Contains a trifluoromethyl group and is used as a fungicide.
Berotralstat: A trifluoromethyl-containing drug used for treating hereditary angioedema.
Uniqueness
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodinated benzene ring and carboxamide linkage differentiate it from other similar compounds, making it a valuable molecule for research and development.
Biologische Aktivität
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H12ClF3N2O2
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted to act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability, allowing better interaction with intracellular targets.
Anticancer Properties
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 5.2 | Induction of apoptosis via caspase activation |
U-937 | 7.8 | Inhibition of NF-kB signaling pathway |
MCF7 | 6.5 | Cell cycle arrest at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, which is beneficial in cancer therapy where altered metabolism is a hallmark.
Case Studies
- In vitro Studies :
- In vivo Studies :
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents certain safety concerns. In vitro cytotoxicity assays on non-cancerous cell lines revealed moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic index.
Eigenschaften
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUMMSTWIBQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.